molecular formula C22H17Cl2NO4 B4059945 3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B4059945
M. Wt: 430.3 g/mol
InChI Key: WSUYZKKZUFCZQB-UHFFFAOYSA-N
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Description

3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H17Cl2NO4 and its molecular weight is 430.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.0534634 g/mol and the complexity rating of the compound is 662. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Liquid Crystalline Applications

Research into liquid crystalline properties and applications often explores complex organic molecules, including azobenzene derivatives and isobenzofuran-1(3H)-ones, which are structurally related to the compound . For instance, studies on azobenzene derivatives have shown their potential in creating liquid crystals that exhibit nematic, smectic, and other mesophases. These materials are valuable for their electro-optical properties and applications in display technologies (Naikwadi et al., 1980; Podruczna et al., 2014).

Photoreactive Polymers

Polymers incorporating azobenzene units demonstrate significant photoresponsive behaviors, such as photoinduced birefringence, which can be utilized in optical data storage and photonic devices. The cooperative motion between azobenzene groups and other molecular units within these polymers highlights their potential for developing advanced materials with tunable properties (Meng et al., 1996).

Organic Synthesis and Catalysis

Compounds with complex organic structures are frequently investigated for their roles in synthetic chemistry, including catalysis and as intermediates in the synthesis of other organic compounds. For example, the study of acyloxy carbocations in reactions with unsaturated hydrocarbons (Luk'yanov & Borodaev, 1986) and the development of new recyclable hypervalent iodine reagents for organic synthesis (Yusubov et al., 2004) are pertinent.

Environmental and Biological Applications

Research into the structural and functional aspects of organic compounds extends to their environmental fate and biological activity. For instance, the synthesis and labeling of herbicidal compounds for weed control demonstrate the application of complex organic molecules in agriculture (Yang et al., 2008). Similarly, the study of benzoyldithiocarbazate derivatives for their antibacterial properties (Szczesio et al., 2018) highlights the potential of complex organic molecules in medicinal chemistry.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2NO4/c23-18-10-5-13(11-19(18)24)12-29-22(28)14-6-8-15(9-7-14)25-20(26)16-3-1-2-4-17(16)21(25)27/h1-2,5-11,16-17H,3-4,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUYZKKZUFCZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)OCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 3
Reactant of Route 3
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 4
Reactant of Route 4
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 5
Reactant of Route 5
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Reactant of Route 6
3,4-dichlorobenzyl 4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate

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